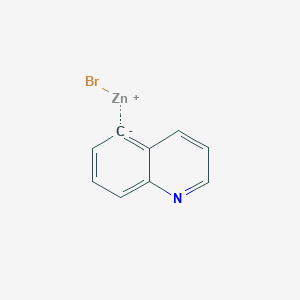
Quinolin-5-ylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-5-ylZinc bromide is an organozinc compound that features a quinoline ring bonded to a zinc bromide moiety. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The quinoline ring is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring, which is known for its broad spectrum of bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-5-ylZinc bromide typically involves the reaction of quinoline with a zinc reagent. One common method is the reaction of quinoline with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include refluxing the mixture for several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinolin-5-ylZinc bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The zinc bromide moiety can act as a nucleophile, participating in substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: This compound can be used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with various organic halides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Quinolin-5-ylZinc bromide has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of quinoline-based pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: this compound is investigated for its role in the development of new materials with unique electronic and optical properties.
Catalysis: The compound is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity
Mechanism of Action
The mechanism of action of Quinolin-5-ylZinc bromide involves its ability to participate in various chemical reactions due to the presence of the reactive zinc bromide moiety and the bioactive quinoline ring. The zinc bromide moiety can coordinate with other molecules, facilitating nucleophilic substitution and coupling reactions. The quinoline ring can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinolin-5-ylZinc bromide include other organozinc compounds with different aromatic rings, such as:
Phenylzinc Bromide: Features a phenyl ring instead of a quinoline ring.
Pyridylzinc Bromide: Contains a pyridine ring similar to the quinoline ring but without the fused benzene ring.
Naphthylzinc Bromide: Has a naphthalene ring, which is a fused pair of benzene rings.
Uniqueness
This compound is unique due to the presence of the quinoline ring, which imparts specific bioactive properties and reactivity patterns not found in other organozinc compounds. The combination of the quinoline ring and the zinc bromide moiety makes it a versatile reagent in organic synthesis and a promising candidate in medicinal chemistry .
Properties
Molecular Formula |
C9H6BrNZn |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
bromozinc(1+);5H-quinolin-5-ide |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-3,5-7H;1H;/q-1;;+2/p-1 |
InChI Key |
WASAEUFSELYWML-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=C2C=CC=NC2=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


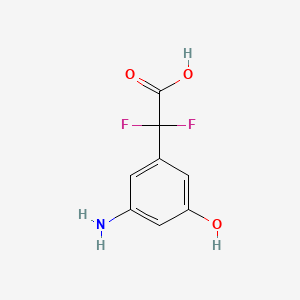
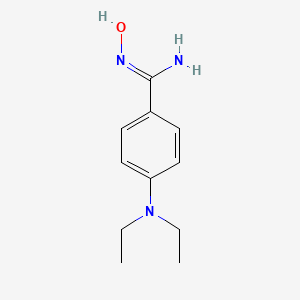
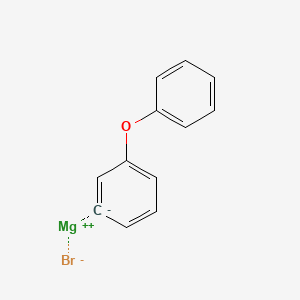
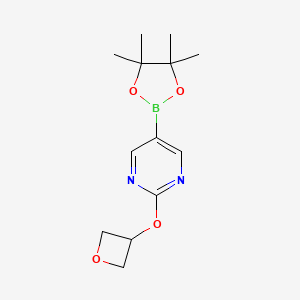
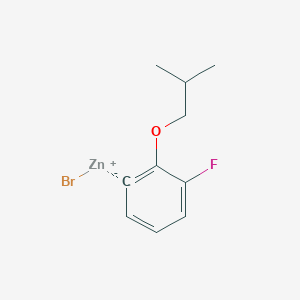
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)

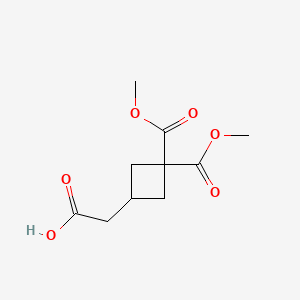

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
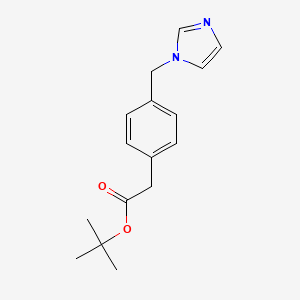
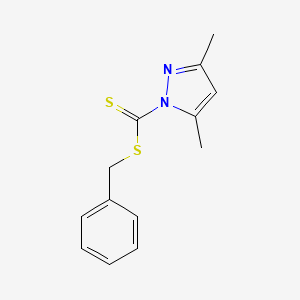
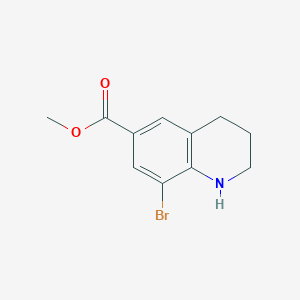
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
